An In-depth Technical Guide to 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
An In-depth Technical Guide to 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. This propiophenone derivative, while not extensively documented in publicly available literature, holds significant potential as a key intermediate in the synthesis of novel psychoactive compounds, particularly analogues of bupropion. This document will delve into its chemical identity, predicted physicochemical properties, proposed synthetic routes with detailed experimental protocols, and methods for its analytical characterization. The causality behind experimental choices is explained to provide practical insights for researchers in the field of medicinal chemistry and drug development.
Introduction: The Significance of Propiophenone Scaffolds in Medicinal Chemistry
Propiophenone and its derivatives represent a critical class of intermediates in the synthesis of a wide array of pharmaceuticals.[] Their versatile chemical nature allows for various modifications, leading to compounds with diverse pharmacological activities. A notable example is bupropion, an aminoketone antidepressant, which features a substituted propiophenone core.[2] The exploration of novel propiophenone analogues, such as 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, is a promising avenue for the discovery of new therapeutic agents with potentially improved efficacy and side-effect profiles. This guide aims to provide the foundational knowledge required for the synthesis and study of this specific compound, thereby facilitating further research into its potential as a building block for next-generation pharmaceuticals.
Core Properties and Chemical Identity
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is an aromatic ketone with the chemical formula C18H20O.[3] Its structure is characterized by a propan-1-one linker connecting a 2,5-dimethylphenyl group and a 3-methylphenyl group.
Chemical Structure and Identifiers
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IUPAC Name: 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one[3]
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CAS Number: 898790-75-5[3]
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Molecular Formula: C18H20O[3]
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Molecular Weight: 252.35 g/mol [3]
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SMILES: CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC=C2)C[3]
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InChI Key: NAKXEIZZHJUNOM-UHFFFAOYSA-N[3]
Diagram 1: Chemical Structure of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
A 2D representation of the molecular structure.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following properties have been predicted using computational models. These values provide a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 252.35 g/mol | PubChem[3] |
| XLogP3 | 4.6 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 1 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
Proposed Synthetic Routes
The synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone can be approached through several established organic chemistry reactions. Two plausible and efficient methods are detailed below: Friedel-Crafts acylation and a two-step approach involving a Claisen-Schmidt condensation followed by catalytic hydrogenation.
Route 1: Friedel-Crafts Acylation
This is a direct and efficient method for forming the carbon-carbon bond between the aromatic ring and the acyl group.[4][5][6] The reaction involves the electrophilic acylation of 1,4-dimethylbenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Diagram 2: Friedel-Crafts Acylation Synthesis Route
A schematic of the one-pot Friedel-Crafts acylation.
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Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon a potent electrophile for the subsequent aromatic substitution.
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Solvent (Dichloromethane - DCM): DCM is an inert solvent that is suitable for Friedel-Crafts reactions. It effectively dissolves the reactants and catalyst without participating in the reaction.
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Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
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To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add 3-(3-methylphenyl)propionyl chloride (1.0 eq.) dropwise.
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Stir the resulting mixture at 0°C for 30 minutes.
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Add a solution of 1,4-dimethylbenzene (1.1 eq.) in dry DCM dropwise to the reaction mixture at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone.
Route 2: Claisen-Schmidt Condensation and Hydrogenation
This two-step approach first involves the synthesis of a chalcone intermediate, (E)-1-(2,5-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, via a base-catalyzed Claisen-Schmidt condensation.[7] The subsequent reduction of the carbon-carbon double bond of the chalcone yields the target propiophenone.
Diagram 3: Two-Step Synthesis via Chalcone Intermediate
A workflow for the two-step synthesis.
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Base Catalyst (NaOH): Sodium hydroxide is a common and effective base for deprotonating the α-carbon of the ketone, initiating the aldol condensation.
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Solvent (Ethanol): Ethanol is a suitable protic solvent for the Claisen-Schmidt condensation.
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Catalyst for Hydrogenation (Pd/C): Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds under a hydrogen atmosphere.
Step 1: Synthesis of (E)-1-(2,5-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
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Dissolve 1-(2,5-dimethylphenyl)ethan-1-one (1.0 eq.) and 3-methylbenzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.
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Cool the mixture in an ice bath and add a solution of sodium hydroxide (2.5 eq.) in water dropwise with stirring.
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Allow the reaction mixture to stir at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
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Filter the solid, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
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Dissolve the chalcone intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify by column chromatography on silica gel if necessary.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone. The following techniques are recommended.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While experimental spectra are not available, predicted spectra can be generated using specialized software.
Predicted ¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.
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Methylene Protons (-CH₂-CH₂-CO-): Two triplets, one around δ 3.2 ppm and another around δ 3.0 ppm.
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Methyl Protons (Aromatic): Three singlets, two for the 2,5-dimethylphenyl group and one for the 3-methylphenyl group, expected in the range of δ 2.3-2.5 ppm.
Predicted ¹³C NMR (100 MHz, CDCl₃):
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Carbonyl Carbon: A signal around δ 200 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
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Methylene Carbons: Two signals around δ 30-40 ppm.
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Methyl Carbons: Three signals around δ 20-22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions (cm⁻¹):
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~3050-3000: C-H stretching (aromatic)
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~2960-2850: C-H stretching (aliphatic)
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~1685: C=O stretching (ketone)
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~1600, 1480: C=C stretching (aromatic)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 252.
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Major Fragments:
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m/z = 133: Cleavage of the bond between the carbonyl group and the adjacent methylene group, resulting in the [CH₃C₆H₃(CH₃)CO]⁺ ion.
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m/z = 105: Loss of the 2,5-dimethylphenyl group, resulting in the [CH₃C₆H₄CH₂CH₂CO]⁺ ion.
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m/z = 91: A common fragment for toluene derivatives, corresponding to the tropylium ion [C₇H₇]⁺.
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Potential Applications in Drug Development
Propiophenone derivatives are valuable precursors in the synthesis of various biologically active compounds.[] 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, as a novel analogue, presents several opportunities for drug discovery and development.
Synthesis of Bupropion Analogues
Bupropion is an antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor.[8][9] The synthesis of bupropion analogues with modifications on the aromatic rings could lead to compounds with altered potency, selectivity, and pharmacokinetic profiles.[10][11][12] 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone can serve as a key starting material for the synthesis of such analogues. The general synthetic route would involve α-bromination of the propiophenone followed by reaction with a suitable amine.
Diagram 4: General Pathway to Bupropion Analogues
A generalized synthetic scheme for bupropion analogues.
Exploration of Other CNS-Active Agents
The propiophenone scaffold is present in a variety of central nervous system (CNS) active compounds beyond bupropion. By functionalizing the ketone or the aromatic rings of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone, a library of novel compounds can be generated for screening against various CNS targets, including receptors and enzymes implicated in neurological and psychiatric disorders.
Conclusion
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone is a compound with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, detailed two robust synthetic strategies, and outlined its potential applications in the development of novel pharmaceuticals, particularly bupropion analogues. The provided experimental protocols and analytical predictions are intended to serve as a solid foundation for researchers to synthesize and further investigate this promising molecule. The exploration of such novel chemical entities is paramount for the advancement of drug discovery and the development of new therapies for a range of medical conditions.
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